Cesium silicate (meta)

Description

Context and Significance in Contemporary Materials Science

In contemporary materials science, the significance of cesium metasilicate (B1246114) lies in its fundamental role in the formation of glass networks and its potential applications in fields requiring high thermal stability and specific ionic conductivity. mdpi.com The addition of cesium oxide to silicate (B1173343) glasses, for instance, alters the material's network connectivity by creating non-bridging oxygens, which in turn influences properties like the Poisson's ratio. mdpi.com This ability to modify the fundamental structure of silicate glasses makes cesium-containing glasses a subject of interest for creating materials with specific mechanical responses. mdpi.com

The study of cesium silicates is also crucial in the context of nuclear safety research. In simulated nuclear accident scenarios, cesium can react with structural materials like calcium silicate insulation at high temperatures. nih.govresearchgate.net Research has identified water-soluble cesium metasilicate (Cs₂SiO₃) as a major product of this interaction, forming at temperatures between 700 and 800 °C. nih.gov Understanding the formation and stability of Cs₂SiO₃ is vital for predicting the long-term behavior and environmental fate of radioactive cesium in the event of a nuclear incident. nih.gov Thermodynamic analyses have confirmed that Cs₂SiO₃ is more stable compared to other cesium silicates like Cs₂Si₂O₅ and Cs₂Si₄O₉ under these conditions, highlighting its importance in retention and potential release mechanisms. nih.govbrin.go.id

The physical and chemical properties of cesium metasilicate are central to its role in materials science. A summary of its key properties is presented in the table below.

Table 1: Properties of Cesium Metasilicate (Cs₂SiO₃)

| Property | Value |

|---|---|

| Molecular Weight | ~341.89 g/mol smolecule.com |

| Linear Formula | Cs₂SiO₃ americanelements.com |

| IUPAC Name | Dicesium;dioxido(oxo)silane americanelements.com |

| Solubility | Insoluble in water chemicalbook.com |

| Synthesis | Solid-state reaction of Cs₂CO₃ and SiO₂ smolecule.com |

Interdisciplinary Research Landscape Involving Cesium Silicates

The study of cesium metasilicate and related compounds extends across several scientific disciplines, reflecting a broad and interdisciplinary research landscape.

Geochemistry and Environmental Science: The formation of cesium-rich silicate microparticles during the Fukushima Daiichi nuclear accident has spurred significant research. iaea.org These amorphous silica (B1680970) particles, containing cesium, represent a unique and highly insoluble form of radioactive contamination. iaea.org Research in this area combines nuclear science, geology, and environmental chemistry to understand the formation mechanisms of these particles, which are believed to arise from the interaction of molten reactor core materials with concrete. iaea.org This is critical for assessing environmental impact and developing remediation strategies. researchgate.net

Glass Science and Ceramics: In glass science, cesium silicates are studied to understand their structural role and influence on the properties of glasses. mdpi.comd-nb.info For example, research on cesium bromide in calcium silicate glasses investigates how the introduction of cesium ions can create crystalline phases, such as Cs₂Ca(SiO₃)₂, within the glass matrix. d-nb.inforesearchgate.net This work is fundamental to developing new glass-ceramics with specific properties, potentially for applications like radiation shielding materials due to their high chemical stability. researchgate.net These studies often employ techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to probe the local atomic environment around the silicon atoms. d-nb.info

Catalysis: The properties of cesium-exchanged materials are also explored in the field of catalysis. For instance, cesium salts of tungstophosphoric acid supported on mesoporous zirconia-silica have been developed as efficient catalysts. rsc.org While not cesium metasilicate itself, this research highlights the broader interest in incorporating cesium into silicate and other oxide frameworks to enhance catalytic activity and stability. rsc.org The modification of surface acidity by exchanging protons with cesium ions is a key aspect of this research, aiming to create catalysts for specific organic synthesis reactions. rsc.org

Nuclear Engineering and Safety: As previously mentioned, the interaction between cesium and silicate-based materials is a major concern in nuclear reactor safety. nih.govbrin.go.id Detailed studies focus on the synthesis and characterization of various cesium silicate compounds (Cs₂SiO₃, Cs₂Si₂O₅, Cs₂Si₄O₉) to understand their stability and chemical properties under accident conditions. brin.go.id This research is essential for improving predictive models of fission product behavior and for developing safer reactor designs and decommissioning procedures. researchgate.net

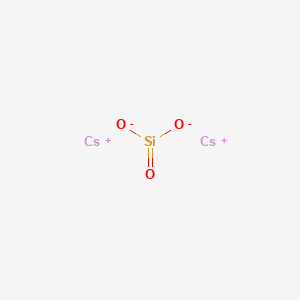

Structure

2D Structure

Properties

IUPAC Name |

dicesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJYMUQLBFTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2SiO3, Cs2O3Si | |

| Record name | caesium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512470 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-77-3 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicaesium dioxidooxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cesium Metasilicate Cs₂sio₃

Solid-State Synthesis Routes

Solid-state synthesis represents a fundamental and widely utilized approach for producing cesium silicates. This method involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of a stable crystalline product.

Direct High-Temperature Solid-State Reactions

Direct high-temperature solid-state reactions are a primary method for synthesizing various cesium silicate (B1173343) compounds, including Cs₂SiO₃, Cs₂Si₂O₅, and Cs₂Si₄O₉. brin.go.id This technique relies on the thermal energy to overcome the activation barrier for the reaction between solid reactants. The process involves intimately mixing stoichiometric amounts of the precursor powders and heating them in a furnace. The choice of temperature and duration of heating are critical parameters that determine the final phase of the cesium silicate produced. Research has confirmed the successful synthesis of these compounds through solid-state methods, with X-Ray Diffraction (XRD) being a key tool for verifying the resulting crystal structures. brin.go.id

Precursor-Based Solid-State Methods (e.g., Cesium Carbonate and Silica)

A common precursor-based solid-state method involves the reaction between cesium carbonate (Cs₂CO₃) and silicon dioxide (SiO₂). In this process, a mixture of the two compounds is heated to high temperatures, causing the decomposition of the carbonate and subsequent reaction with silica (B1680970) to form cesium metasilicate (B1246114). Another variation is a wet method where cesium carbonate powder is added to a colloidal silica solution. atlas.jp After dehydration, the resulting mixture is calcined at high temperatures, for instance at 650°C for 2 hours and then at 800°C for 24 hours, to yield the desired cesium silicate phase, such as Cs₂Si₄O₉. atlas.jp The molar ratio of the precursors is a crucial factor in determining the stoichiometry of the final product. atlas.jp

Table 1: Examples of Solid-State Synthesis of Cesium Silicates Click on the headers to sort the table.

| Product | Precursors | Method | Reaction Conditions | Source |

|---|---|---|---|---|

| Cs₂SiO₃ | Cesium Carbonate (Cs₂CO₃), Silicon Dioxide (SiO₂) | Solid-State Reaction | High Temperature | |

| Cs₂Si₂O₅ | Not specified | Solid-State Method | High Temperature | brin.go.id |

| Cs₂Si₄O₉ | Cesium Carbonate (Cs₂CO₃), Colloidal Silica (SiO₂) | Wet Method & Calcination | Dehydration at 50°C (12h), Calcination at 650°C (2h) then 800°C (24h) | atlas.jp |

Hydrothermal Synthesis Approaches (Relevant for Related Cesium Silicates, e.g., CsHSi₃O₇)

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. mdpi.comrsc.org While not the primary route for simple cesium metasilicate, it is highly effective for producing more complex, often hydrated or layered, cesium silicates. This method allows for precise control over the crystal phase, size, and morphology of the product by varying parameters like temperature, pressure, and reactant concentrations. mdpi.com

For instance, the chiral layered silicate CsHSi₃O₇ has been successfully synthesized using hydrothermal techniques. uh.edu The process involved dissolving fumed silica in an aqueous cesium hydroxide (B78521) (CsOH) solution, adjusting the pH, and heating the mixture. uh.edu Similarly, complex structures like the cesium rare-earth silicate Cs₃RESi₆O₁₅ (where RE = Dy-Lu, Y, In) have been prepared as high-quality single crystals via high-temperature (650°C) hydrothermal methods, often requiring a mineralizer like fluoride (B91410) to facilitate the reaction. nih.gov Another example is the synthesis of Cs₂ZrSi₆O₁₅ at a temperature of 1083 K and a pressure of 218 MPa. iaea.org

Table 2: Examples of Hydrothermal Synthesis of Cesium Silicates Click on the headers to sort the table.

| Product | Reactants | Conditions | Source |

|---|---|---|---|

| CsHSi₃O₇ | Fumed Silica, Cesium Hydroxide (CsOH) solution | Adjusted pH of 13.6 | uh.edu |

| Cs₃RESi₆O₁₅ | Cesium Hydroxide (CsOH), Fluoride mineralizer | 650 °C | nih.gov |

| Cs₂ZrSi₆O₁₅ | Not specified | 1083 K, 218 MPa | iaea.org |

Formation Mechanisms under Simulated Extreme Conditions

The formation of cesium silicates under extreme conditions is a critical area of study, particularly in the context of nuclear safety and waste management. These conditions involve high temperatures, specific atmospheric compositions, and interactions with various materials.

High-Temperature Gas-Solid Reactions and Chemisorption Phenomena

Under simulated severe accident conditions, such as those in a nuclear reactor, gaseous cesium compounds can react with solid surfaces. Research has investigated the gas-solid reaction between cesium hydroxide (CsOH) vapor and siliceous materials, like calcium silicate thermal insulation, at temperatures ranging from 873 K to 1073 K. nih.govresearchgate.netacs.org These reactions, often conducted under hydrogen-steam atmospheric conditions, lead to the formation of stable cesium-bearing compounds, including cesium aluminum silicate (CsAlSiO₄). nih.govresearchgate.netjaea.go.jp

The mechanism involves the chemisorption of cesium onto the silica-containing surfaces, forming strong chemical bonds. tandfonline.com This process is distinct from physisorption, involving a more robust interaction that can immobilize the cesium. tandfonline.comnih.gov Studies have shown that the Cs/Si molar ratio in the products can vary, corresponding to different cesium silicate compounds like Cs₂Si₄O₉, Cs₂Si₂O₅, and Cs₂SiO₃. nih.gov The formation of these stable silicates is a key phenomenon affecting the transport and long-term behavior of cesium in high-temperature environments. brin.go.id

Table 3: High-Temperature Gas-Solid Reaction for Cesium Silicate Formation Click on the headers to sort the table.

| Reactants | Temperature Range | Identified Products | Atmosphere | Source |

|---|---|---|---|---|

| Gaseous CsOH, Calcium Silicate Insulation | 973 K - 1073 K | Cesium Aluminum Silicate (CsAlSiO₄), Dicalcium Silicate (Ca₂SiO₄) | Hydrogen-Steam (H₂/H₂O = 0.2) | nih.govresearchgate.net |

| CsOH·H₂O, Xonotlite (Ca₆Si₆O₁₇(OH)₂) | 575 °C - 730 °C | Cesium Aluminum Silicate (CsAlSiO₄) | Ar-5%H₂ | tandfonline.com |

| CsOH·H₂O, Wollastonite (CaSiO₃) | 700 °C - 1100 °C | Cesium Aluminum Silicate (CsAlSiO₄) | Ar-5%H₂ | tandfonline.com |

Geopolymerization Processes utilizing Cesium Silicate Solutions

Geopolymers are amorphous three-dimensional aluminosilicate (B74896) materials synthesized by reacting an aluminosilicate powder with a concentrated alkali metal silicate or hydroxide solution at ambient or slightly elevated temperatures. iccc-online.org This process, known as geopolymerization, is a significant method for immobilizing hazardous waste, including radioactive cesium. iccc-online.orgnih.gov

In this context, cesium silicate solutions are used as the alkaline activator, which reacts with an aluminosilicate source like metakaolin. acs.orgresearchgate.net The reaction results in a cesium aluminosilicate geopolymer (e.g., Cs₂O·Al₂O₃·4SiO₂·xH₂O), which effectively traps the cesium ions within its three-dimensional network structure. acs.orgresearchgate.net The properties of the resulting geopolymer, such as compressive strength and leaching resistance, are highly dependent on the formulation parameters, including the soluble silica content and the alkali cations used. iccc-online.org Upon heating to temperatures above 1000°C, these amorphous geopolymers can crystallize into stable phases like pollucite (CsAlSi₂O₆). acs.orgresearchgate.net

Table 4: Geopolymer Synthesis Using Cesium Silicate Solutions Click on the headers to sort the table.

| Aluminosilicate Source | Activator | Curing Conditions | Resulting Material | Source |

|---|---|---|---|---|

| Metakaolin | Cesium Silicate Solution | 50 °C for 24 hours | Cesium Aluminosilicate Geopolymer (Cs₂O·Al₂O₃·4SiO₂·xH₂O) | acs.orgresearchgate.net |

| Metakaolin | Cesium/Potassium or Cesium/Sodium Hydroxide/Silicate Solution | Ambient or slightly elevated temperature | Cesium alkali-mixed Geopolymer | iccc-online.org |

| Metakaolin, Rice Husk Ash Silica | Alkali Solution | 100 °C | Cesium-adsorbent Geopolymer Foams | researchgate.net |

Computational Modeling and Simulation of Cesium Silicate Systems

Density Functional Theory (DFT) Calculations for Thermodynamic Properties and Chemical Behavior

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the thermodynamic properties and predicting the chemical behavior of materials like cesium silicate (B1173343).

Researchers have employed DFT to evaluate the total energies and phase stability of various cesium-silicon-oxygen (Cs-Si-O) compounds. These calculations are fundamental for understanding which cesium silicate phases are most likely to form under specific conditions. For instance, DFT calculations have been used to determine the total energies of different Cs-Si-O compounds to assess their phase stability. acs.org The results of such calculations indicate that Cs₆Si₁₀O₂₃ is the most stable among several Cs-Si-O compounds considered. acs.org Furthermore, when comparing Cs-Si-O compounds with cesium-silicon-iron-oxygen (Cs-Si-Fe-O) compounds, DFT calculations suggest that the latter are more stable, with CsSi₂FeO₆ being the most stable among those studied. acs.org This implies that in environments containing iron, such as on stainless steel surfaces, the formation of Cs-Si-Fe-O compounds may be favored. acs.org

The methodology for these calculations often involves the generalized gradient approximation (GGA) with specific exchange-correlation functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional. acs.org For systems containing transition metals like iron, the GGA+U method is sometimes used to more accurately account for the localization of d electrons. acs.org By comparing the calculated total energies of different compounds, a stability order can be established.

DFT calculations also provide a pathway to elucidate unknown thermodynamic properties. A DFT-based methodology has been developed to compute properties of possible cesium chemisorbed species. tandfonline.com The computed vibrational frequencies from DFT can be compared with experimental Raman spectroscopy data to validate the theoretical models. tandfonline.com This approach has shown good agreement between calculated values and experimental measurements for existing Cs-(Fe)-Si-O thermodynamic properties. tandfonline.com

Table 1: Calculated Total Energies of Select Cesium Silicate Compounds from DFT

| Compound | Total Energy (eV) | Reference System for Comparison |

|---|---|---|

| Cs₂Si₄O₉ | -165.94 | 2Cs(bcc) + 4Si(diamond) + 9/2O₂(gas) |

| Cs₂Si₂O₅ | -104.93 | |

| Cs₂SiO₃ | -48.42 | |

| Cs₆Si₁₀O₂₃ | -416.71 |

Note: The total energies are relative values used for stability comparison, based on DFT calculations. Data sourced from a study on phase stability. acs.org

Simulation of Ion-Beam Modification Effects (in glasses)

The study of ion-beam modification effects in glasses is crucial for applications where materials are exposed to radiation, such as in the storage of nuclear waste. While specific simulations for cesium silicate (meta) are not widely documented, research on related alkali-silicate and alkali-borosilicate glasses provides significant insights into the general mechanisms.

Simulations, often using classical molecular dynamics (MD), are employed to understand the atomistic mechanisms of deformation and structural changes during and after ion irradiation. aip.org The energy deposited by ion implantation can be simulated to predict changes in physical properties like volume and hardness. tandfonline.com

Studies on complex alkali-borosilicate glasses using ion implantation with He, Ar, and Xe show general features that include an initial expansion of the glass, followed by compaction as the ion fluence increases. tandfonline.com The extent of the initial expansion is governed by the alkali content of the glass. tandfonline.com This suggests that interstitial alkali ions, like cesium, play a significant role in the radiation-induced volume changes. tandfonline.com The presence of alkali ions in interstitial spaces can prevent the glass structure from compacting when chemical bonds are broken by radiation, leading instead to relaxation and expansion. tandfonline.com This process competes with the compaction that occurs in alkali-free regions of the glass. tandfonline.com

MD simulations of irradiated sodium borosilicate glass have shown that irradiation leads to a depolymerization of the glass network, which is a primary factor in the observed decrease in hardness. aip.org This depolymerization involves a reduction in the coordination number of network formers (like boron and silicon) and an increase in the number of non-bridging oxygens (NBOs). aip.org For example, the fraction of fully-bridged Q⁴ silicon species is reduced in favor of Q³ species (silicon with three bridging oxygens). aip.org These structural modifications are key to understanding the mechanical response of the glass after irradiation.

Table 2: General Effects of Ion Irradiation on Alkali Silicate Glasses

| Phenomenon | Description | Role of Alkali Ions (e.g., Cesium) |

|---|---|---|

| Volume Change | Initial expansion at low ion fluence, followed by compaction at higher fluence. tandfonline.com | Interstitial alkali ions accommodate bond-breaking, leading to initial expansion. tandfonline.com Higher alkali content influences the fluence range for expansion. tandfonline.comiaea.org |

| Hardness | A decrease in hardness is generally observed after irradiation. aip.org | Depolymerization of the glass network (e.g., reduction of Q⁴ species), influenced by alkali presence, is a primary cause of softening. aip.org |

| Structural Changes | Depolymerization of the glass network, decrease in network-former coordination, increase in non-bridging oxygens (NBOs). aip.org | Alkali ions charge-compensate NBOs. Their migration under irradiation can influence the formation of defects and structural rearrangement. researchgate.net |

Note: This table summarizes general findings from studies on alkali-silicate and alkali-borosilicate glasses, as specific data for cesium silicate (meta) is limited.

Theoretical Approaches for Chemical Equilibrium and Reaction Kinetics

Theoretical models are essential for predicting the chemical state and reaction rates of cesium silicates in complex systems. These approaches include thermodynamic equilibrium calculations and the modeling of reaction kinetics.

Chemical Equilibrium Calculations

Thermodynamic equilibrium calculations are used to predict the most stable chemical forms of cesium under given conditions of temperature, pressure, and composition. acs.org Commercial software packages like FactSage, coupled with specialized thermodynamic databases, are often used for these calculations. acs.org To accurately model cesium silicate systems, these databases must be updated with reliable thermodynamic data for relevant cesium compounds, which can be obtained from literature, experimental measurements, or DFT calculations. acs.org

For example, such calculations have been performed to estimate the fate of cesium in high-temperature environments like incinerators. acs.org The results suggest that cesium can be transformed into gaseous species like cesium chloride (CsCl) or into crystalline aluminosilicates, depending on the composition of the system. acs.org When a molten aluminosilicate (B74896) (slag) phase is present, a portion of the cesium can dissolve into it. acs.org These models help to explain experimental observations, such as the leachability of cesium from different types of ash. acs.org

Reaction Kinetics Modeling

While equilibrium calculations predict the final state of a system, kinetic models describe the pathway and rate at which that state is reached. In the context of cesium silicate, kinetic studies often focus on adsorption and diffusion processes.

Molecular dynamics (MD) simulations are a powerful tool for investigating reaction kinetics at the atomic scale. researchgate.netrsc.org MD has been used to study the adsorption mechanisms of cesium ions onto the surfaces of calcium silicate hydrates (C-S-H), which are components of cement. rsc.org These simulations show that cesium ions can be immobilized in the nanometer-scale channels of the C-S-H structure, forming strong inner-sphere complexes with oxygen atoms of the silicate tetrahedra. rsc.org The simulations also reveal that the diffusion coefficient of adsorbed cesium ions is dramatically reduced compared to ions in a bulk solution. rsc.org

For analyzing experimental data, macroscopic kinetic models are applied. These include the pseudo-first-order and pseudo-second-order kinetic models, which are used to describe the rate of adsorption of ions from a solution onto a solid surface. bohrium.comrsc.org The pseudo-second-order model, for instance, has been found to accurately describe the sorption process of cesium on some materials, suggesting a chemisorption reaction mechanism. researchgate.net The intra-particle diffusion model can also be used to analyze whether diffusion within the pores of the material is the rate-limiting step of the adsorption process. bohrium.com

Table 3: Theoretical Models for Cesium Silicate Kinetics

| Model Type | Model Name | Application and Insights |

|---|---|---|

| Macroscopic | Pseudo-First-Order Model | Describes adsorption rate based on the number of vacant sites. Has been shown to be effective for modeling Cs⁺ sequestration on modified kaolinite. rsc.org |

| Macroscopic | Pseudo-Second-Order Model | Describes adsorption rate based on the assumption that the rate-limiting step is chemisorption. Often provides a good fit for Cs⁺ sorption on cementitious materials. researchgate.net |

| Macroscopic | Intra-particle Diffusion Model | Used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. bohrium.com |

| Atomistic | Molecular Dynamics (MD) Simulation | Provides atomic-level details of adsorption mechanisms, diffusion pathways, and the structure of adsorbed species at interfaces. researchgate.netrsc.org |

Ion Exchange Properties of Cesium Silicates

Selective Sorption of Cesium Ions

Certain silicate-based materials exhibit a pronounced affinity for cesium ions, selectively capturing them even from complex solutions containing a variety of other cations. nih.govacs.org Crystalline silicotitanate (CST), a sodium titanosilicate material, is particularly noted for its high selectivity and efficiency in removing cesium from high-salt waste solutions over a broad pH range. helsinki.fiosti.gov The high selectivity is a crucial property for applications such as decontaminating nuclear waste streams, where cesium is a key radionuclide of concern. nih.govacs.org

Research into nanocomposite sorbents, where materials like copper ferrocyanide are embedded within a mesoporous silicate (B1173343) matrix, has also demonstrated effective and selective cesium removal. nih.govacs.org These materials benefit from a combination of a high surface area and a rigidly open pore structure, which leads to exceptionally fast binding kinetics and a high loading capacity for cesium. nih.gov Studies have shown that such materials can achieve complete cesium removal from solutions containing 2 ppm cesium, even in the presence of competing ions, and demonstrate a loading capacity exceeding 1.35 mmol of Cesium per gram of sorbent. acs.org

The fundamental properties of the ion exchanger, including pore size, charge density, and the coordination environment within the solid, are key factors that determine its selectivity for specific ions like cesium. tandfonline.com

Competitive Ion Exchange Mechanisms with Co-existing Cations (e.g., Sodium, Potassium, Rubidium, Strontium)

The efficiency of cesium sorption by silicate ion exchangers is influenced by the presence of other cations in the solution, which compete for the same exchange sites. Common competing ions in waste streams include sodium, potassium, rubidium, and strontium. acs.orgresearchgate.netresearchgate.net

Studies on framework titanium silicates (M2Ti2O3SiO4·nH2O, where M = H, Na) show a high affinity for heavy alkali metals, with a distinct selectivity order. researchgate.net While materials like crystalline silicotitanate (CST) can tolerate high concentrations of sodium, their performance can be significantly affected by other ions. osti.govresearchgate.net Potassium, in particular, is known to strongly interfere with and impair cesium sorption on CST. researchgate.net

In contrast, the presence of various cations affects the uptake of strontium more significantly than that of cesium. researchgate.net Molecular dynamics studies on calcium silicate hydrate (B1144303) (C-S-H) surfaces have indicated that the adsorption capacity for monovalent cations follows the sequence Na+ ≫ K+ > Cs+, a trend that is inversely related to the ionic radius. nih.gov This suggests that smaller cations can more effectively compete for exchange sites in some silicate structures.

The table below summarizes the selectivity and competitive effects observed in various silicate-based ion exchangers.

| Ion Exchanger | Selectivity Order / Competitive Effects | Source(s) |

| Sodium Titanium Silicate | High affinity for heavy alkali metals: Cs+ > Rb+ > K+ . researchgate.net | researchgate.net |

| Crystalline Silicotitanate (CST) | Tolerates high concentrations of Na+. researchgate.net K+ strongly impairs Cs+ sorption. researchgate.net | researchgate.net |

| Calcium Silicate Hydrate (C-S-H) | Adsorption capacity of monovalent cations: Na+ ≫ K+ > Cs+ . nih.gov | nih.gov |

| Protonated Titanosilicate (H-CST) | In acidic media (pH 2-5), selectivity is Rb+ > Cs+ > K+ > Na+ > Li+ . researchgate.net | researchgate.net |

Performance Across Diverse Chemical Environments (Acidic, Neutral, Alkaline Media)

A key advantage of certain silicate-based ion exchangers is their ability to function effectively across a wide range of pH conditions, from acidic to alkaline. Sodium titanium silicate, for example, has been identified as an efficient ion exchanger for Cs+ in acidic, neutral, and alkaline media. acs.orgnih.govresearchgate.net This versatility makes it suitable for treating various types of contaminated environmental media and nuclear waste liquors, which can have vastly different chemical compositions. researchgate.net

The performance of these materials can, however, vary with pH. For the protonated form of a crystalline silicotitanate (H-CST), the selectivity sequence for alkali metals is reversed between acidic and alkaline conditions. researchgate.net In acidic environments (pH 2-5), larger cations are preferred, whereas in alkaline media (pH > 8), the uptake of smaller cations like sodium and lithium is significantly higher. researchgate.net Similarly, sodium nonatitanate has been found to be most effective for strontium exchange in an alkaline environment. researchgate.net The stability of the ion exchanger itself can also be pH-dependent; for instance, some materials like ammonium (B1175870) phosphomolybdate, which is highly selective for cesium, tend to dissolve at a pH greater than 6. helsinki.fi

The table below outlines the performance of a key titanosilicate exchanger in different chemical environments.

| Ion Exchanger | Chemical Environment | Performance for Cesium (Cs+) | Performance for Strontium (Sr2+) | Source(s) |

| Sodium Titanium Silicate | Acidic | Efficient | - | acs.orgnih.govresearchgate.net |

| Neutral | Efficient | Efficient | acs.orgnih.govresearchgate.net | |

| Alkaline | Efficient | Efficient | acs.orgnih.govresearchgate.net |

Elucidation of Ion Exchange Sites and Mechanisms

The mechanism of ion exchange in silicates is intricately linked to their crystal structure, including the size of pores and channels, the nature of the exchangeable ions, and the specific chemical characteristics of the exchange sites. tandfonline.comnih.gov In framework silicates like titanosilicates, the structure is composed of units such as titanium octahedra and silicate tetrahedra that form three-dimensional frameworks with internal tunnels and cavities. acs.org These tunnels house water molecules and exchangeable cations (like H+, Na+, K+), which can be swapped for other ions like cesium. acs.org

Potentiometric titration studies on the protonated form of a titanium silicate revealed the existence of three distinct types of ion-exchange sites within the framework. researchgate.net The accessibility of these sites to incoming ions is dependent on both the size of the ion and the pH of the solution. researchgate.net For example, at a pH of 12.5, all exchange sites could be occupied by the smaller sodium and lithium ions, while only 75% were accessible to potassium and rubidium, and a mere 25% to the larger cesium ion. researchgate.net

Molecular dynamics simulations of calcium silicate hydrate (C-S-H) have provided further insight, showing that strongly adsorbed cesium ions are restricted within silicate channels by coordinated oxygen atoms from the silicate tetrahedra. nih.gov The chemical nature of the ion exchange sites, which is dependent on the framework topology, strongly influences the selectivity. nih.govacs.org It has been suggested that the delocalization of charge around an exchange site helps to stabilize a larger cation, like cesium, whose own charge is delocalized. nih.gov This provides a chemical basis for the observed selectivity, moving beyond simple geometric explanations based on pore size. nih.govacs.org

Future Research Trajectories for Cesium Metasilicate Research

Addressing Fundamental Structural and Thermodynamic Uncertainties

Despite its importance, particularly in the context of nuclear safety, significant questions regarding the fundamental structure and thermodynamics of cesium metasilicate (B1246114) and related compounds remain. While the formation of various cesium silicates, such as Cs₂SiO₃, dicesium disilicate (Cs₂Si₂O₅), and dicesium tetrasilicate (Cs₂Si₄Oⅸ), has been identified, their precise characteristics are still a subject of ongoing discussion. brin.go.id

Recent research involving the synthesis and X-ray diffraction (XRD) analysis of these compounds has led to refinements in their crystal structures, revealing minor but important distinctions in lattice parameters compared to earlier studies. brin.go.id Notably, these studies suggest that dicesium tetrasilicate exhibits the highest stability in an open-air environment. brin.go.id Conversely, thermodynamic analyses in the context of cesium-calcium silicate (B1173343) reactions indicate that cesium metasilicate possesses greater stability than other cesium silicate forms like Cs₂Si₂O₅ or Cs₂Si₄O₉. nih.govjaea.go.jp This discrepancy highlights a critical area for further research to reconcile these findings under different conditions.

Future research should focus on:

Comprehensive Phase Diagram Studies: Systematic investigation of the Cs₂O-SiO₂ system under a wide range of temperatures and pressures to definitively map the stability fields of different cesium silicate phases.

High-Precision Calorimetry: Performing detailed calorimetric measurements to obtain accurate and consistent thermodynamic data, including enthalpy of formation, heat capacity, and entropy for each cesium silicate phase. This would resolve ambiguities in the existing thermodynamic database. umich.edu

In-situ Structural Analysis: Employing high-temperature and high-pressure diffraction techniques to observe phase transitions and structural evolution in real-time, providing a clearer picture of the dynamic behavior of these materials.

A statistical mechanics model, previously applied to cesium silicate glasses, could be further developed and validated with new experimental data to predict structural arrangements with greater accuracy. mdpi.com

Table 1: Comparison of Cesium Silicate Stability Findings

| Cesium Silicate Compound | Observed Stability Characteristic | Context of Study | Citation |

| Dicesium tetrasilicate (Cs₂Si₄O₉) | Most stable species in open-air environment | XRD pattern analysis over time | brin.go.id |

| Cesium metasilicate (Cs₂SiO₃) | Higher stability than other cesium silicates | Thermodynamic considerations in a cesium-calcium silicate reaction | nih.govjaea.go.jp |

Integration of Advanced Spectroscopic and Computational Methodologies

The complexity of silicate structures, particularly in their amorphous or glassy states, necessitates the use of sophisticated analytical and computational methods. Future research will greatly benefit from an integrated approach that combines multiple advanced techniques to build a comprehensive structural and dynamic picture of cesium metasilicate.

Advanced spectroscopic methods offer powerful insights. For instance, a combination of infrared (IR) spectroscopy and optical emission spectroscopy (OES) has proven effective in identifying cesium metasilicate where conventional XRD analysis was challenging. nih.govjaea.go.jp Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy, specifically ²⁹Si MAS-NMR, has been instrumental in elucidating the network polymerization in cesium silicate glasses by quantifying the different Qⁿ silicate species (where 'n' is the number of bridging oxygen atoms). mdpi.comresearchgate.net Furthermore, ¹³³Cs solid-state NMR can directly probe the local environment of cesium ions, as demonstrated in studies of cesium adsorption on calcium silicate hydrates. atlas.jp

Computational modeling provides a vital complementary tool. Molecular dynamics (MD) simulations are particularly powerful for investigating the atomic-scale structure and properties like stiffness in silicate glasses. nih.govresearchgate.net While classical MD can probe longer timescales, ab initio methods like Car-Parrinello Molecular Dynamics (CPMD) can provide highly accurate data on local structure and electronic properties, albeit for smaller systems and shorter durations. aps.org The Pair Distribution Function (PDF) method, which analyzes total scattering data, has also been successfully used to probe the structure of related cesium aluminosilicate (B74896) geopolymers. researchgate.net

Future research directions should include:

Multi-technique Spectroscopic Analysis: Combining techniques like Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and various forms of NMR (e.g., ²⁹Si, ¹³³Cs, ¹⁷O) to create a more complete and constrained structural model of both crystalline and amorphous cesium metasilicate. researchgate.nettib-op.org

Advanced Computational Modeling: Utilizing Density Functional Theory (DFT) to compute thermodynamic and thermophysical properties from first principles, as has been done for sodium metasilicate. researchgate.net This would allow for the prediction of properties that are difficult to measure experimentally.

Bridging Simulation Scales: Developing multi-scale modeling approaches that integrate the accuracy of ab initio methods for local structure with the efficiency of classical MD for larger-scale phenomena and longer timescales.

Table 2: Advanced Methodologies for Cesium Metasilicate Research

| Methodology | Application | Key Insights | Citation |

| Infrared (IR) & Optical Emission Spectroscopy (OES) | Identification of Cs₂SiO₃ | Resolves characterization difficulties where XRD is inconclusive. | nih.govjaea.go.jp |

| ²⁹Si Magic Angle Spinning NMR | Structural analysis of glass network | Quantifies Qⁿ species, indicating the degree of polymerization. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Prediction of atomic structure and properties | Provides insights into atomic-scale transport, structure-property relationships, and mechanical properties. | nih.govresearchgate.netumich.edu |

| Pair Distribution Function (PDF) Analysis | Study of amorphous and nanocrystalline structures | Reveals short- and medium-range order in non-crystalline materials. | researchgate.netosti.gov |

Tailored Synthesis and Material Design for Enhanced Functionality

The functionality of cesium metasilicate and related materials is intrinsically linked to their composition, phase, and microstructure. Future research in tailored synthesis and material design aims to control these parameters to develop materials with specific, enhanced properties for targeted applications, such as efficient cesium capture or the creation of durable matrices for waste immobilization.

A variety of synthesis methods have been explored, including conventional solid-state reactions and the melting of precursors like cesium carbonate and silicon dioxide. brin.go.idmdpi.com Hydrothermal synthesis has been noted as a route to produce hydrated forms of cesium silicate. For creating materials with controlled porosity for applications like cesium adsorption, methods such as the sol-gel process are employed. researchgate.net Looking to related fields, microwave-assisted synthesis, which has been used for titanosilicates, offers a potential pathway for rapid and energy-efficient production. mdpi.com

The design of materials with enhanced functionality often involves creating composite or structurally modified materials. For example, research has focused on developing cesium aluminosilicate geopolymers and cesium titanium silicate pollucite, which can incorporate high loadings of cesium within a durable matrix. researchgate.netgoogle.com The goal is to create materials with a strong affinity for cesium and high resistance to leaching.

Key future research trajectories in this area include:

Exploring Novel Synthesis Routes: Investigating low-temperature, energy-efficient synthesis methods like mechanochemical synthesis, sol-gel processing, and microwave-assisted hydrothermal routes to produce nanocrystalline or amorphous cesium silicates with high surface areas and reactivity. researchgate.netmdpi.com

Functionalized Composite Materials: Designing and fabricating composite materials where cesium silicate is integrated with other phases (e.g., clays, zeolites, metal oxides) to enhance specific properties like mechanical strength, thermal stability, or cesium selectivity. bohrium.comrsc.org

Hierarchical Porous Structures: Developing methods to create cesium silicate materials with controlled, hierarchical pore structures to maximize surface area and accessibility for applications in catalysis or as sorbents.

Glass-Ceramic Development: Investigating the controlled crystallization of cesium silicate glasses to form glass-ceramic materials, which can combine the processability of glass with the durability of crystalline ceramics.

Table 3: Synthesis Methods for Cesium Silicate and Related Materials

| Synthesis Method | Description | Potential Advantages | Citation |

| Solid-State Reaction | High-temperature reaction of solid precursors (e.g., Cs₂CO₃ and SiO₂). | Simple, allows for the formation of various crystalline phases. | brin.go.id |

| Hydrothermal Synthesis | Reaction in an aqueous solution at elevated temperature and pressure. | Can produce hydrated and crystalline phases at lower temperatures. | |

| Sol-Gel Process | Formation of a solid network from a colloidal solution (sol). | Excellent control over purity, homogeneity, and microstructure (e.g., porosity). | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat the reaction mixture. | Rapid heating, shorter reaction times, potential for novel phases. | mdpi.com |

Long-Term Environmental and Industrial Performance Assessment

A critical aspect of utilizing cesium metasilicate, especially in applications related to nuclear waste management and environmental remediation, is understanding its long-term behavior and stability. The potential environmental risk associated with the volatility of cesium metasilicate, which could lead to its spread via water pathways from a damaged nuclear facility, underscores the need for comprehensive long-term assessments. nih.govjaea.go.jp

Studies on cesium-rich microparticles from environmental contamination have shown that their dissolution is a slow process, comparable to that of silicate glass, and that they can persist in the environment for decades. nih.gov The mobility and bioavailability of cesium in soils are complex phenomena influenced by factors such as soil type, pH, and the presence of other ions. oecd-nea.orgiaea.org In industrial applications, such as its use in specialty catalysts or as a component in high-density drilling fluids, the material's performance over time under operational stresses (e.g., high temperatures, chemical exposure) is paramount. usgs.gov

Future research must focus on:

Long-Term Leaching and Dissolution Studies: Conducting extended leaching experiments under a wide range of simulated environmental conditions (e.g., varying pH, groundwater compositions, and temperature) to accurately model the long-term release rate of cesium from cesium metasilicate matrices. nih.govmdpi.com

Alteration Phase Analysis: Characterizing the secondary phases that form as cesium metasilicate weathers or corrodes over time. Understanding these alteration products is key to predicting the long-term fate of sequestered cesium.

Performance in Industrial Environments: Evaluating the chemical and mechanical stability of cesium metasilicate-containing materials under simulated industrial conditions, including prolonged exposure to high temperatures, pressures, and reactive chemicals.

Development of Predictive Models: Integrating experimental data into robust geochemical and material performance models to forecast the behavior of cesium metasilicate over geological timescales, which is essential for the safety assessment of nuclear waste repositories.

Table 4: Factors Influencing Long-Term Performance

| Factor | Influence on Performance | Research Focus | Citation |

| Aqueous Dissolution | Controls the rate of cesium release into the environment. | Quantifying dissolution rates under various geochemical conditions. | nih.gov |

| Volatility | Potential for airborne transport of cesium at high temperatures. | Assessing vaporization behavior and its contribution to environmental risk. | nih.govjaea.go.jp |

| Soil Interaction | Affects the mobility and bioavailability of cesium in terrestrial ecosystems. | Understanding sorption/desorption mechanisms and influencing soil parameters. | oecd-nea.orgiaea.org |

| Material Degradation | Chemical and physical breakdown of the silicate matrix over time. | Characterizing aging and weathering processes in cementitious and glass matrices. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.